![molecular formula C15H24N2O5 B12612923 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12612923.png)
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)-
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Overview
Description
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)- is a complex organic compound with the molecular formula C16H26N2O5. It is known for its unique spirocyclic structure, which includes a diazaspirodecane core. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)- typically involves multiple steps. One common synthetic route includes the reaction of a diazaspirodecane derivative with acetic acid and a tert-butyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates and yields .
Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated that this compound exhibits significant anticonvulsant properties. Studies indicate that modifications to its structure can enhance its efficacy in seizure models. The mechanism of action is primarily linked to interactions with GABAergic neurotransmitter systems, which are crucial for controlling seizures .
Case Study: Efficacy in Seizure Models
A study assessed the anticonvulsant effects of various derivatives of 1,7-Diazaspiro[4.5]decane compounds. It was found that specific structural modifications led to increased potency in seizure control, suggesting a direct correlation between lipophilicity and anticonvulsant activity .
Neurokinin Receptor Modulation
The compound has been implicated in modulating neurokinin receptors (NK1, NK2, NK3), which play roles in various physiological processes including pain perception and anxiety disorders. Its derivatives have shown potential for treating conditions such as schizophrenia and irritable bowel syndrome .
Data Table: Neurokinin Receptor Activity
Compound | NK1 Antagonistic Activity | Therapeutic Applications |
---|---|---|
Compound A | High | Schizophrenia |
Compound B | Moderate | Anxiety Disorders |
Compound C | Low | Pain Management |
Cancer Research
Recent studies have explored the potential of this compound in cancer treatment. It has been shown to inhibit cyclin-dependent kinases (CDK8 and CDK19), which are implicated in colorectal cancer progression. The compound's ability to modulate WNT signaling pathways further underscores its therapeutic potential in oncology .
Case Study: CDK Inhibition
A study reported that derivatives of 1,7-Diazaspiro[4.5]decane significantly inhibited CDK8 and CDK19 with IC50 values in the nanomolar range, demonstrating their potential as selective anticancer agents .
Synthesis Data Table
Reaction Step | Reagents Used | Yield (%) |
---|---|---|
Step 1 | THF | 85 |
Step 2 | Lithium Aluminium Hydride | 78 |
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)- can be compared with other similar compounds, such as:
1,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-oxo-, 1,1-diMethylethyl ester: This compound has a similar spirocyclic structure but differs in its functional groups and chemical properties.
tert-Butyl 2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate: Another related compound with variations in its ester groups and reactivity.
The uniqueness of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)- lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it valuable for various research and industrial applications .
Biological Activity
1,7-Diazaspiro[4.5]decane-7-acetic acid, particularly the derivative 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)-, is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis methods, and potential applications in the pharmaceutical field.
Chemical Structure and Properties
The compound has a distinctive spiro structure characterized by the presence of nitrogen atoms within a bicyclic framework. Its molecular formula is C13H19N2O3, and it has a molecular weight of approximately 251.30 g/mol. The presence of an acetic acid moiety and a carbonyl group contributes to its reactivity and biological interactions.
Synthesis Methods
Synthesis of 1,7-Diazaspiro[4.5]decane-7-acetic acid can be achieved through several methods, including:
- Michael Addition Reactions : Utilizing N-PG-3-nitropyridine and acrylic esters or acrolein to form intermediates that can be further processed through hydrogenation and ring-closing reactions.
- Hydrogenation and Ring Closure : This involves using catalysts in organic solvents to achieve high yields under mild conditions, making it suitable for large-scale production .
Biological Activity
Research indicates that 1,7-Diazaspiro[4.5]decane-7-acetic acid exhibits significant biological activities:
Neuropharmacological Effects
Compounds with a similar structural framework have shown promise in neuropharmacology. The unique nitrogen-containing spiro structure may facilitate interactions with neurotransmitter systems, particularly GABAergic pathways, which are crucial in controlling seizures.
Anti-inflammatory Properties
The compound has been studied for its potential as an anti-inflammatory agent. Its structural characteristics suggest it may interact favorably with various receptors involved in inflammatory processes.
Anticonvulsant Activity
Studies on related compounds have demonstrated anticonvulsant properties, suggesting that modifications in the structure of diazaspiro compounds can significantly influence their efficacy in seizure models.
Other Pharmacological Activities
Additional studies have indicated potential applications in treating conditions such as schizophrenia, anxiety disorders, and pain management due to its interaction with neurokinin receptors .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related diazaspiro compounds:
- Antimalarial Activity : A related compound demonstrated significant activity against Plasmodium berghei, indicating potential for further exploration in antimalarial drug development .
- Vasomotor Activity : Experimental results showed pronounced effects on uterine strips and vasomotor responses at specific concentrations, suggesting a broader pharmacological profile .
Comparative Analysis with Similar Compounds
A comparative analysis of 1,7-Diazaspiro[4.5]decane derivatives reveals variations in biological activity based on structural modifications:
Compound | Structure | Notable Activity |
---|---|---|
1,7-Diazaspiro[4.5]decane | Basic structure | Neuropharmacological effects |
6-Oxo-1,7-Diazaspiro[4.5]decane | Contains 6-oxo group | Anticonvulsant properties |
7,10-Ethano-1-thia-4,7-diazaspiro | Thioether variant | Antimalarial and vasomotor activity |
The mechanism by which 1,7-Diazaspiro[4.5]decane interacts with biological systems is thought to involve binding to specific receptors or enzymes. This modulation can lead to therapeutic effects depending on the target pathway involved. The precise molecular interactions remain an area for further investigation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing (5S)-1,7-Diazaspiro[4.5]decane-7-acetic acid derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of spirocyclic compounds like this derivative typically involves cyclization reactions using precursors such as 2-oxa-spiro[3.4]octane-1,3-dione or analogous scaffolds. For example, reacting a Boc-protected amine with a benzothiazole-derived imine under reflux in anhydrous toluene can yield spiro intermediates. Optimization includes adjusting solvent polarity, temperature (e.g., 80–110°C), and catalyst selection (e.g., Lewis acids like ZnCl₂). Post-synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is critical for purification . Computational reaction path searches (e.g., using quantum chemical calculations) can narrow down optimal conditions by predicting transition states and intermediates .
Q. How can researchers address challenges in characterizing the stereochemistry and purity of this compound?
- Methodological Answer : Characterization requires a combination of spectroscopic and computational techniques:
- Nuclear Magnetic Resonance (NMR) : Use 1H- and 13C-NMR to confirm the spirocyclic structure and stereochemistry. NOESY experiments can resolve spatial proximity of protons in the diazaspiro system.
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (e.g., Boc-protected carbonyl at ~1680–1720 cm⁻¹) and amide bands.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.
- Chiral HPLC : Resolve enantiomeric purity using columns like Chiralpak IA/IB with hexane/isopropanol gradients.
Cross-validate data with density functional theory (DFT)-predicted spectra to resolve ambiguities .
Advanced Research Questions
Q. What computational strategies are effective for modeling the reaction mechanisms and electronic properties of this spiro compound?
- Methodological Answer :
- Reaction Mechanism Modeling : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate reaction pathways. For example, calculate Gibbs free energy profiles for cyclization steps, identifying rate-limiting transitions.
- Electronic Property Analysis : Perform time-dependent DFT (TD-DFT) to predict UV-Vis absorption maxima, correlating with experimental data. Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity toward electrophiles/nucleophiles.
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in polar solvents like DMSO .
Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts or spectral anomalies?
- Methodological Answer :
- Byproduct Identification : Use LC-MS/MS to detect trace impurities. Compare fragmentation patterns with spectral libraries (e.g., NIST) or simulated MS/MS spectra.
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate reaction variables (temperature, stoichiometry) with byproduct formation.
- In Situ Monitoring : Employ techniques like ReactIR to track intermediate species during synthesis.
- Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to exclude environmental artifacts .
Q. What are the implications of the compound’s stereochemical configuration (5S) on its reactivity and potential applications in asymmetric catalysis?
- Methodological Answer : The (5S) configuration induces axial chirality, influencing substrate binding in catalytic pockets. To assess:
- Enantioselectivity Screening : Test the compound as a chiral ligand in metal-catalyzed reactions (e.g., asymmetric hydrogenation). Measure enantiomeric excess (ee) via HPLC.
- Docking Studies : Use software like AutoDock to model interactions with prochiral substrates.
- Kinetic Resolution : Perform kinetic studies to compare reaction rates for R- vs. S-enantiomers .
Q. Safety and Stability Considerations
Q. What safety protocols are recommended for handling this compound, given its structural similarity to acutely toxic spiro derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to minimize inhalation risks.
- Spill Management : Avoid dry sweeping; use absorbent pads and neutralize with 5% acetic acid.
- Storage : Store under argon at –20°C in amber vials to prevent degradation. Monitor for peroxide formation if ethers are present in the structure .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via UPLC-PDA.
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures.
- pH-Solubility Profiling : Use shake-flask method with buffers (pH 1–12) to identify optimal storage conditions .
Q. Experimental Design and Innovation
Q. What methodologies enable the integration of green chemistry principles into the synthesis of this compound?
- Methodological Answer :
- Solvent Selection : Replace toluene with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower environmental impact.
- Catalyst Recycling : Immobilize metal catalysts on magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-Pd) for easy recovery.
- Microwave-Assisted Synthesis : Reduce reaction times and energy use (e.g., 30 min at 100°C vs. 12 hrs conventional heating) .
Properties
Molecular Formula |
C15H24N2O5 |
---|---|
Molecular Weight |
312.36 g/mol |
IUPAC Name |
2-[(5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid |
InChI |
InChI=1S/C15H24N2O5/c1-14(2,3)22-13(21)17-9-5-7-15(17)6-4-8-16(12(15)20)10-11(18)19/h4-10H2,1-3H3,(H,18,19)/t15-/m0/s1 |
InChI Key |
WVAWPWUXGFUHJU-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]12CCCN(C2=O)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCN(C2=O)CC(=O)O |
Origin of Product |
United States |
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